molecular formula C15H28N4O4 B565546 Peramivir-13C,15N2 CAS No. 1794979-37-5

Peramivir-13C,15N2

Cat. No.: B565546
CAS No.: 1794979-37-5
M. Wt: 331.392
InChI Key: XRQDFNLINLXZLB-HRTMCAJISA-N
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Description

Peramivir-13C,15N2 is a stable isotope-labeled analogue of Peramivir, an antiviral compound. This specific labeling involves the substitution of certain carbon atoms with carbon-13 and nitrogen atoms with nitrogen-15. These isotopic labels are particularly useful in scientific research, allowing for detailed studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peramivir-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Peramivir. This can be achieved through a series of chemical reactions starting from isotopically labeled precursors. The process typically involves:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain isotopic enrichment levels .

Chemical Reactions Analysis

Types of Reactions

Peramivir-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics involves understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. Peramivir-13C,15N2 has been utilized in several studies to elucidate its pharmacokinetic profile:

  • Population Pharmacokinetics : A study analyzed plasma concentration samples from 332 subjects across multiple trials. The results indicated that creatinine clearance was the primary factor influencing the pharmacokinetics of peramivir, highlighting its renal excretion pathway .
  • Dose Proportionality : Research demonstrated that peramivir exhibits linear pharmacokinetics at doses of 300 mg and 600 mg. This was confirmed through an open-label study involving healthy subjects, where the drug's maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dosage .

Clinical Efficacy in Influenza Treatment

Peramivir has shown significant efficacy against various strains of influenza A and B:

  • Clinical Trials : In a Phase III trial, peramivir was compared to oseltamivir in treating influenza. The study found that peramivir significantly reduced the time to alleviation of symptoms compared to placebo and was non-inferior to oseltamivir .
  • High-Risk Populations : Peramivir has been particularly effective in high-risk patients, including those with underlying health conditions. A multicenter study indicated that intravenous peramivir provided rapid fever alleviation and reduced the duration of influenza symptoms .

Case Studies

Several documented case studies highlight the therapeutic applications of peramivir:

  • Acute Respiratory Distress Syndrome : A case involving a patient with acute respiratory distress syndrome due to H7N9 influenza demonstrated successful treatment with peramivir alongside supportive therapies like ECMO (extracorporeal membrane oxygenation) .
  • Pediatric Applications : In pediatric patients treated with intravenous peramivir, significant reductions in viral load were observed. This underscores its potential use in younger populations who may be more susceptible to severe influenza complications .

Future Directions and Research

The ongoing research into this compound includes:

  • Resistance Studies : Investigating potential viral resistance mechanisms against neuraminidase inhibitors remains critical as resistance can diminish treatment efficacy .
  • Expanded Therapeutic Uses : Researchers are exploring the potential applications of peramivir beyond influenza treatment, including its use in other viral infections where neuraminidase inhibition may be beneficial.

Mechanism of Action

Peramivir-13C,15N2, like its unlabeled counterpart, inhibits the enzyme neuraminidase, which is essential for the replication of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new viral particles from infected cells, thereby halting the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Peramivir-13C,15N2 is unique due to its stable isotope labels, which allow for detailed studies using advanced analytical techniques. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Biological Activity

Peramivir-13C,15N2 is a labeled derivative of peramivir, a neuraminidase inhibitor used in the treatment of influenza. This compound has garnered attention due to its potential applications in both therapeutic settings and research, particularly in understanding the pharmacokinetics and dynamics of antiviral agents.

Overview of Peramivir

Peramivir is a potent antiviral agent that targets the neuraminidase enzyme of influenza viruses, inhibiting their ability to spread from infected cells. Its mechanism involves mimicking sialic acid residues, effectively blocking the release of viral particles and thereby reducing viral load in the host. The compound has been demonstrated to have significant efficacy against both influenza A and B viruses through various studies, including in vitro and in vivo experiments .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : The pharmacokinetic profile of peramivir indicates that it is primarily excreted renally, with clearance rates influenced by factors such as age and renal function. Studies have shown that plasma concentrations can be modeled using a three-compartment model, with significant implications for dosing regimens .

Pharmacodynamics : The inhibitory activity of peramivir against neuraminidase has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. These values vary by viral subtype, with reported IC50s ranging from 1.11 to 2.81 nmol/liter for different strains .

Case Studies and Research Findings

A series of clinical studies have explored the efficacy and safety of peramivir in various populations:

  • Efficacy in Critically Ill Patients : A study involving critically ill children with influenza A or B demonstrated that intravenous peramivir was well tolerated and effective in reducing viral load. The pharmacokinetic data indicated that dosing adjustments may be necessary based on renal function .
  • Adult Population Studies : In adults receiving peramivir, adverse events were reported but were generally manageable. Serious adverse events included respiratory failure and acute renal failure in patients with severe influenza infections .
  • Comparative Studies : Peramivir has been compared with other neuraminidase inhibitors such as oseltamivir and zanamivir. While all these agents are effective, peramivir's intravenous administration allows for rapid onset of action, which is crucial in severe cases .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

StudyPopulationDosageKey Findings
Adults600 mg IVSignificant reduction in viral load; manageable side effects observed
Children10 mg/kg IVEffective in critically ill patients; pharmacokinetics influenced by renal function
VariousUp to 800 mg IVDemonstrated good tolerability; strong neuraminidase inhibition across strains

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 to ensure isotopic integrity?

  • Methodological Answer : Synthesis must prioritize isotopic enrichment (e.g., 98% 15N^{15}\text{N} and 99% 13C^{13}\text{C}) and avoid side reactions that dilute labels. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic positions and purity. For example, 1H^{1}\text{H}- and 15N^{15}\text{N}-NMR in DMSO-d6d_6 can resolve isotopic shifts and verify thermodynamic stability of isomers during synthesis . Quantify impurities via mass spectrometry or chromatography to ensure <2% unlabeled contaminants .

Q. How can researchers verify the purity of commercial 15N2^{15}\text{N}_2 gas used in Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 experiments?

  • Methodological Answer : Commercial 15N2^{15}\text{N}_2 gas often contains 15NH4+^{15}\text{NH}_4^+, 15NO3^{15}\text{NO}_3^-, or 15N2O^{15}\text{N}_2\text{O} contaminants, which skew nitrogen fixation assays. Use acid traps or gas scrubbers to remove volatile impurities, followed by ion chromatography or fluorometry to quantify residual contaminants . Validate purity by running negative controls (e.g., incubations without biological samples) to detect false positives .

Q. What experimental design principles minimize errors when using Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 in metabolic studies?

  • Methodological Answer : Optimize incubation times to balance isotopic incorporation and avoid equilibrium artifacts. For example, short incubations (<2 hours) may underestimate 15N2^{15}\text{N}_2 fixation rates due to incomplete gas dissolution, while prolonged incubations risk microbial contamination. Use the "bubble method" with dissolved 15N2^{15}\text{N}_2 to improve accuracy, and validate results against degassed seawater controls .

Advanced Research Questions

Q. How do discrepancies arise between 15N2^{15}\text{N}_2 tracer methods and acetylene reduction assays in quantifying nitrogen fixation rates, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from methodological biases: acetylene reduction underestimates activity due to enzyme inhibition, while 15N2^{15}\text{N}_2 tracer methods suffer from gas dissolution inefficiencies. Address this by calibrating both techniques using standardized cultures (e.g., Trichodesmium spp.) and applying correction factors for gas equilibrium (e.g., -72% error for 1-hour incubations) . Meta-analyses of historical data can refine conversion ratios .

Q. What strategies mitigate contamination-induced false positives in 15N2^{15}\text{N}_2-based assays for studying Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 metabolism?

  • Methodological Answer : Implement continuous monitoring of 15NH4+^{15}\text{NH}_4^+ via mass spectrometry during experiments to detect contamination in real time. Pre-treat 15N2^{15}\text{N}_2 gas with oxidative scrubbers (e.g., alkaline hypobromite) to remove reduced nitrogen species. Use isotopically labeled controls (e.g., 14N2^{14}\text{N}_2) to distinguish biological fixation from abiotic contamination .

Q. How can researchers reconcile conflicting isotopic enrichment data in Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 metabolic studies?

  • Methodological Answer : Analyze isotopic ratios (e.g., 15N/14N^{15}\text{N}/^{14}\text{N}) across multiple time points to distinguish kinetic vs. thermodynamic isotope effects. For equilibrium processes (e.g., isomerization), use 15N^{15}\text{N}-NMR to track label redistribution and calculate enrichment consistency (e.g., ≈49% in all isomers indicates equilibrium) . Statistical tools like ANOVA can identify outliers due to contamination or instrument drift .

Q. What protocols ensure reproducibility in Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 studies across laboratories?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Document all steps, including gas purification methods, incubation conditions, and instrument calibration parameters, using platforms like Zenodo for data sharing. Specify computational environments (OS, software versions) and raw data formats to enable replication .

Q. Methodological Pitfalls and Solutions

Q. Why do Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2 tracer studies sometimes report anomalously high nitrogen fixation rates?

  • Answer : Contamination from 15NH4+^{15}\text{NH}_4^+ in commercial 15N2^{15}\text{N}_2 gas can inflate rates by up to 530 nmol N L1^{-1} d1^{-1}. Pre-screening gas stocks via ion-specific electrodes and using negative controls are mandatory .

Q. How should researchers statistically handle low signal-to-noise ratios in 15N^{15}\text{N}-NMR data for Peramivir-13C,15N2^{13}\text{C},^{15}\text{N}_2?

  • Answer : Apply Gaussian smoothing or Fourier filtering to enhance peak resolution. Use internal standards (e.g., 15N^{15}\text{N}-urea) for quantification and report confidence intervals to reflect instrumental precision (e.g., ±5% for 70 mM samples) .

Properties

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1/i15+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-HRTMCAJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=[13C]([15NH2])[15NH2])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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